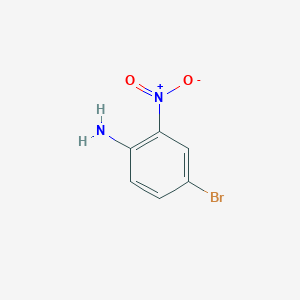
4-Bromo-2-nitroaniline
Cat. No. B116644
Key on ui cas rn:
875-51-4
M. Wt: 217.02 g/mol
InChI Key: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08314111B2
Procedure details


A mixture of 1-bromo-4-fluoro-3-nitrobenzene (2270 mg, 10.01 mol), aniline (3 ml) and DMF (20 ml) was heated at 100° C. under an atmosphere of Nitrogen for 7 h. The mixture was then concentrated in vacuo, and the residue triturated with heptane (30 ml) to give the desired product. 1H NMR (400 MHz, CDCl3) δ=7.11 (d, 1 H, J=9.2 Hz), 7.25-7.29 (m, 3 H), 7.40-7.45 (m, 3 H), 8.35 (d, 1 H J=2.4 Hz) and 9.45(brs, 1 H).



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[NH2:12]C1C=CC=CC=1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:12])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2270 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with heptane (30 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)N)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
